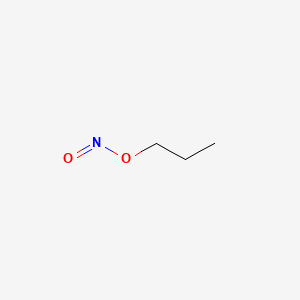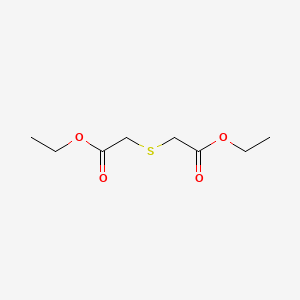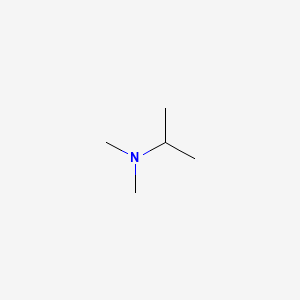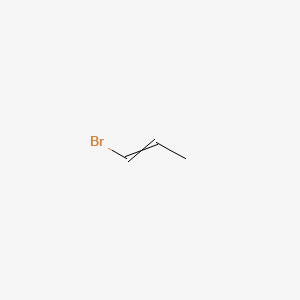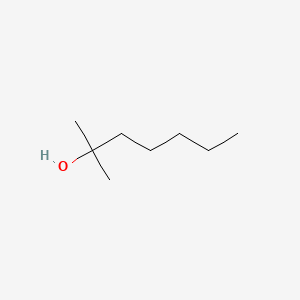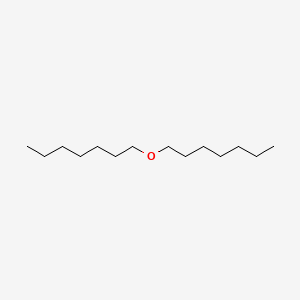
Dinonyl sebacate
Übersicht
Beschreibung
Dinonyl sebacate is a chemical compound with the molecular formula C28H54O4 . It has an average mass of 454.726 Da and a mono-isotopic mass of 454.402222 Da .
Molecular Structure Analysis
The molecular structure of Dinonyl sebacate consists of 28 carbon atoms, 54 hydrogen atoms, and 4 oxygen atoms . The structure is complex with freely rotating bonds .Physical And Chemical Properties Analysis
Dinonyl sebacate has a density of 0.9±0.1 g/cm3, a boiling point of 462.9±13.0 °C at 760 mmHg, and a flash point of 207.9±18.2 °C . It has 4 H bond acceptors, 0 H bond donors, and 27 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Chromatography and Analytical Techniques
Gas-Liquid Chromatography : Dinonyl sebacate is utilized as a stationary liquid phase in gas-liquid chromatography. It has been applied in the analysis of polymers, adhesives, and depolymerization products of polymers (Haslam & Jeffs, 2007).
Extraction-Chromatographic Separation : In the field of analytical chemistry, dinonyl sebacate is used in combination with other esters for the extraction-chromatographic separation of phenol traces from aqueous solutions (Korenman, Vatutina, & Alymova, 2000).
Study of Isomeric Compounds : Dinonyl sebacate has been employed to study isomeric compounds like butylbenzenes, aiding in understanding the forces influencing their separation (Farroha, Habboush, & Tameesh, 1972).
Biomedical Applications
Antimicrobial Activity : Research on amphiphilic aminoglycoside derivatives, including 3',6-dinonyl neamine, has shown promising antimicrobial activity against Gram-positive bacteria. These compounds are considered potential new agents for combating resistant bacteria (Swain et al., 2019).
Biodegradable Polymers : Poly(glycerol sebacate) (PGS), derived from sebacic acid, is increasingly used in biomedical applications for soft tissue engineering, drug delivery, and as a tissue adhesive (Rai, Tallawi, Grigore, & Boccaccini, 2012).
Ocular Drug Delivery : Poly(glycerol sebacate) nanoparticles, incorporating sebacic acid, have been investigated for ocular drug delivery, particularly for the treatment of diabetic retinopathy (Chegini et al., 2019).
Industrial and Material Science Applications
Plastic Stabilizers : Dinonyl sebacate compounds are used as UV light stabilizers in plastic materials, with potential applications in the medical and food industries (Sótonyi et al., 2004).
Photo-Stabilizing Performance in Polypropylene : The use of hindered piperidine compounds like bis[2,2,6,6-tetramethyl-4-piperidinyl]-sebacate in polypropylene film has been explored for its photo-stabilizing performance (Allen, 1980).
Eigenschaften
IUPAC Name |
dinonyl decanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54O4/c1-3-5-7-9-13-17-21-25-31-27(29)23-19-15-11-12-16-20-24-28(30)32-26-22-18-14-10-8-6-4-2/h3-26H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTXONBESJNLBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063313 | |
| Record name | Decanedioic acid, dinonyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dinonyl sebacate | |
CAS RN |
4121-16-8 | |
| Record name | Dinonyl sebacate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4121-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanedioic acid, 1,10-dinonyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004121168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanedioic acid, 1,10-dinonyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decanedioic acid, dinonyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dinonyl sebacate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.744 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




